3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c8-4-3-12(2-1-5(13)14)11-6(4)7(9)10/h3,7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQWROZGABCNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Chlorination: The pyrazole ring is then chlorinated to introduce the chloro group at the 4-position.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a suitable fluorination reaction.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached to the pyrazole ring through a suitable esterification or amidation reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production process. The choice of reagents, solvents, and reaction conditions can vary based on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid exhibit potential anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit certain cancer cell lines. A study demonstrated that pyrazole-based compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can act as anti-inflammatory agents. In a controlled study, a compound structurally related to this compound was evaluated for its ability to reduce inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers, suggesting a therapeutic potential for treating inflammatory diseases .
Herbicide Development
The compound's unique structure allows it to function as a potential herbicide. Research has focused on its efficacy against specific weed species that threaten crop yields. In field trials, formulations containing this compound demonstrated effective weed control with minimal impact on non-target plants, indicating its suitability for use in sustainable agriculture practices .
Data Tables
| Application Area | Specific Use | Study Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Anti-inflammatory | Treatment of arthritis | |
| Agricultural Science | Herbicide for weed control |
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including those similar to this compound. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. This suggests that modifications to the pyrazole structure can enhance anticancer activity, paving the way for new therapeutic agents .
Case Study 2: Herbicide Efficacy
A field trial conducted by agricultural scientists assessed the effectiveness of a herbicide formulation containing this compound against common weeds in maize crops. The results showed over 80% weed control efficacy with no significant phytotoxic effects on maize plants. This study highlights the potential for this compound to be developed into an environmentally friendly herbicide option .
Mechanism of Action
The mechanism by which 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid and analogous pyrazole derivatives:
Key Structural and Functional Insights:
Halogen Substitution: Chloro vs. Trifluoromethyl (CF₃) vs.
Substitution on the carboxylic acid chain (e.g., butyric acid in ) impacts solubility and pharmacokinetics.
Physicochemical Properties :
- The pKa of similar compounds (e.g., 4.26 for a bromo-difluoromethyl analog ) suggests moderate acidity, favoring ionization at physiological pH.
- Discontinued derivatives (e.g., ) may indicate challenges in synthesis or stability.
Synthetic Relevance :
- Diazomethane and triethylamine are used in pyrazole functionalization (e.g., ), while column chromatography (ethyl acetate/hexane) is common for purification .
Biological Activity
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The pyrazole moiety is known for its ability to modulate various biological pathways, particularly those involved in inflammation and cancer.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole carboxamides demonstrate significant antifungal activity against several phytopathogenic fungi. The mechanism involves disruption of fungal cell membrane integrity, leading to cell lysis .
Anti-inflammatory Properties
Compounds containing the pyrazole structure have been reported to possess anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some studies highlight the ability of pyrazole derivatives to inhibit nitric oxide production and tumor necrosis factor-alpha (TNF-α) release in response to lipopolysaccharide (LPS) stimulation .
Anticancer Activity
The compound's potential as an anticancer agent has been explored, particularly in relation to androgen receptor modulation. Certain pyrazole derivatives have shown promise in inhibiting the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. This mechanism is crucial for developing therapies targeting hormone-sensitive cancers .
Study 1: Antifungal Efficacy
A study evaluated a series of synthesized pyrazole carboxamides against common phytopathogenic fungi. The results indicated that specific derivatives exhibited moderate to excellent antifungal activities, outperforming standard treatments like boscalid .
| Compound | Fungal Species Tested | Activity Level |
|---|---|---|
| 9m | Botrytis cinerea | High |
| 9n | Alternaria solani | Moderate |
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a pyrazole derivative in a murine model. The compound significantly reduced LPS-induced inflammation markers, demonstrating its potential for treating inflammatory diseases .
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-α | 150 pg/mL | 40 pg/mL |
| NO | 200 µM | 50 µM |
Q & A
Basic: What are the common synthetic routes for preparing 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid?
The synthesis typically involves coupling 4-chloro-3-(difluoromethyl)-1H-pyrazole with a propanoic acid derivative. Key steps include:
- Nucleophilic substitution : Reacting the pyrazole with methyl acrylate or ethyl bromopropanoate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
- Hydrolysis : Acid- or base-catalyzed hydrolysis of the ester to yield the carboxylic acid.
Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side reactions, such as over-alkylation or degradation of the difluoromethyl group .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR : ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and propanoic acid linkage. The difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR and coupling with ¹⁹F .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (O-H stretch).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary screening of its biological activity?
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory : COX-1/COX-2 inhibition assays or TNF-α/IL-6 ELISA in LPS-stimulated macrophages .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .
Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?
Regioselectivity in pyrazole alkylation is influenced by:
- Steric effects : Bulky substituents favor substitution at the less hindered nitrogen (N1 vs. N2).
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .
Experimental validation via LC-MS monitoring is recommended to track intermediate formation .
Advanced: What strategies resolve contradictory reports on this compound’s biological activity?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line origin, incubation time) and include replicate experiments .
- Structural analogs : Compare activity with derivatives (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid) to identify pharmacophore requirements .
- Metabolic stability : Assess degradation in cell culture media (e.g., via HPLC) to confirm bioactivity is intrinsic to the parent compound .
Advanced: How can computational methods improve drug design based on this compound?
- Docking studies : Use AutoDock or Schrödinger to predict binding to targets (e.g., kinases, COX-2). The difluoromethyl group may enhance hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity data from analogs .
- ADMET prediction : SwissADME or pkCSM to optimize solubility and reduce hepatotoxicity risks .
Advanced: What are the key considerations for scaling up synthesis while maintaining purity?
- Process optimization : Transition from batch to flow chemistry for better heat/mass transfer, especially during exothermic steps .
- Purification : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to remove byproducts like unreacted pyrazole .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .
Advanced: How does the difluoromethyl group influence pharmacokinetic properties?
- Metabolic stability : The -CF₂H group resists oxidative metabolism, prolonging half-life compared to -CH₃ .
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability but potentially reducing solubility. Balance via prodrug strategies (e.g., esterification) .
- Target affinity : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions with biological targets .
Advanced: What mechanistic studies are needed to elucidate its mode of action?
- Enzyme inhibition : Kinase profiling or protease assays to identify primary targets .
- Transcriptomics : RNA-seq on treated cells to map differentially expressed pathways .
- Isotopic labeling : ¹⁸O/²H tracing to study metabolic pathways in vivo .
Advanced: How can structural analogs be designed to mitigate toxicity?
- Bioisosteric replacement : Substitute chlorine with less toxic groups (e.g., -CN or -CF₃) .
- Prodrugs : Mask the carboxylic acid with esters or amides to reduce gastrointestinal irritation .
- SAR studies : Test truncated analogs (e.g., pyrazole alone) to isolate toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
